molecular formula C20H14O4 B12884042 2-((Dibenzo[b,d]furan-2-yloxy)methyl)benzoic acid CAS No. 195260-13-0

2-((Dibenzo[b,d]furan-2-yloxy)methyl)benzoic acid

Cat. No.: B12884042
CAS No.: 195260-13-0
M. Wt: 318.3 g/mol
InChI Key: BFDXFWPPLTTWSA-UHFFFAOYSA-N
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Description

2-((Dibenzo[b,d]furan-2-yloxy)methyl)benzoic acid is an organic compound that features a dibenzofuran moiety linked to a benzoic acid group via a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((Dibenzo[b,d]furan-2-yloxy)methyl)benzoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with dibenzofuran and benzoic acid derivatives.

    Formation of the Intermediate: The dibenzofuran is first functionalized to introduce a reactive group, such as a hydroxyl or halide group, at the 2-position.

    Coupling Reaction: The functionalized dibenzofuran is then reacted with a benzoic acid derivative under appropriate conditions to form the desired product. Common reagents for this step include bases like triethylamine and coupling agents such as DCC (dicyclohexylcarbodiimide).

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-((Dibenzo[b,d]furan-2-yloxy)methyl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings or the methylene bridge.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups such as halides or amines.

Scientific Research Applications

2-((Dibenzo[b,d]furan-2-yloxy)methyl)benzoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.

    Industry: Used in the production of advanced materials, including polymers and electronic components.

Mechanism of Action

The mechanism of action of 2-((Dibenzo[b,d]furan-2-yloxy)methyl)benzoic acid involves its interaction with molecular targets through various pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, potentially modulating their activity.

    Pathways Involved: These interactions can affect signaling pathways, metabolic processes, and other cellular functions, leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Dibenzo[b,d]furan-2-ylboronic acid
  • Dibenzo[b,d]furan-2-ylmethanol
  • 2-(Dibenzo[b,d]furan-2-yl)benzoic acid

Uniqueness

2-((Dibenzo[b,d]furan-2-yloxy)methyl)benzoic acid is unique due to its specific structural arrangement, which combines the properties of dibenzofuran and benzoic acid

Properties

CAS No.

195260-13-0

Molecular Formula

C20H14O4

Molecular Weight

318.3 g/mol

IUPAC Name

2-(dibenzofuran-2-yloxymethyl)benzoic acid

InChI

InChI=1S/C20H14O4/c21-20(22)15-6-2-1-5-13(15)12-23-14-9-10-19-17(11-14)16-7-3-4-8-18(16)24-19/h1-11H,12H2,(H,21,22)

InChI Key

BFDXFWPPLTTWSA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)COC2=CC3=C(C=C2)OC4=CC=CC=C43)C(=O)O

Origin of Product

United States

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